2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4-dihydroquinazolin-4-one
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Description
2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C25H27N5OS and its molecular weight is 445.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of novel quinazolinone derivatives, including those similar in structure to "2-[(4-Tert-butylphenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one," involves various chemical transformations and methodologies. These compounds are synthesized for their unique chemical properties and potential applications in different scientific fields. For instance, the preparation of 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives demonstrates the versatility of quinazolinone frameworks for chemical modifications and the creation of novel compounds with potential for further study and application (R. Al-Salahi & D. Geffken, 2011).
Biological Activities
The biological activities of quinazolinone derivatives are of significant interest in the pharmaceutical and biomedical fields. Research includes the synthesis and evaluation of new quinazolinone derivatives for immunotropic activity, anti-inflammatory, and antiviral activities. These studies highlight the potential therapeutic applications of quinazolinone derivatives in treating various conditions. For example, some quinazolinone derivatives have been found to produce corrective actions on proliferation processes in immunocompetent organs, indicating potential applications in immunotherapy and cancer treatment (A. Tsibizova et al., 2021).
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5OS/c1-16-14-17(2)27-23(26-16)29-30-22(31)20-8-6-7-9-21(20)28-24(30)32-15-18-10-12-19(13-11-18)25(3,4)5/h6-14H,15H2,1-5H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDMNEOAWINYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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